![molecular formula C18H16BrNO3 B2548407 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide CAS No. 2097867-90-6](/img/structure/B2548407.png)
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is a complex organic compound characterized by the presence of a bifuran moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide typically involves the reaction of 2-bromobenzoyl chloride with a bifuran derivative under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by a base such as triethylamine. The general reaction scheme is as follows:
Formation of the Amide Bond:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylpropanamide.
Substitution: Formation of N-({[2,2’-bifuran]-5-yl}methyl)-3-(substituted phenyl)propanamide derivatives.
Scientific Research Applications
Scientific Research Applications
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide has several notable applications:
Chemistry
- Building Block in Organic Synthesis : This compound serves as a precursor for synthesizing more complex molecules and materials. Its bifuran and bromophenyl groups can be modified to create derivatives with enhanced properties.
Biology
- Investigated Biological Activities : Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer properties. The bifuran moiety may enhance interactions with biological targets through π-π stacking and hydrogen bonding.
Medicine
- Potential Drug Candidate : Ongoing research is exploring its efficacy as a therapeutic agent. The compound's ability to modulate specific cellular pathways positions it as a candidate for drug development against various diseases.
Material Science
- Development of Advanced Materials : Due to its unique structural features, this compound is being explored for applications in polymers and nanomaterials, which could lead to innovations in material properties and functionalities.
Case Studies
-
Antimicrobial Activity Study :
- A recent study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.
-
Cancer Therapeutics Research :
- Another study focused on the anticancer properties of this compound. The findings highlighted its ability to induce apoptosis in cancer cells through specific molecular pathways.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)propanamide: Lacks the bifuran moiety, making it less versatile in terms of chemical reactivity and applications.
N-({[2,2’-bifuran]-5-yl}methyl)acetamide: Contains a simpler acetamide group instead of the propanamide group, which may affect its biological activity and chemical properties.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is unique due to the combination of the bifuran and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a bifuran moiety and a bromophenyl group, which are significant for its biological activity. The synthesis typically involves the reaction of 2-bromobenzoyl chloride with a bifuran derivative under basic conditions, forming an amide bond facilitated by bases like triethylamine. This method allows for high yields and efficient production under optimized conditions .
The biological activity of this compound is believed to stem from its interactions with specific molecular targets. The bifuran moiety can engage in π-π stacking and hydrogen bonding with biological macromolecules such as proteins and nucleic acids. The bromophenyl group enhances the compound's binding affinity, potentially modulating various cellular processes .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. This could be attributed to its ability to bind to specific targets within bacterial cells, disrupting key enzymatic pathways such as tRNA methyltransferase activity. Such interactions may lead to bactericidal effects .
Case Studies and Research Findings
- Antiviral Activity : A study on related compounds revealed significant inhibition of viral replication at concentrations around 0.35 µM against various strains of influenza viruses. This suggests that structural modifications similar to those in this compound could enhance antiviral efficacy .
- Antimicrobial Testing : In vitro tests showed that derivatives of bifuran compounds exhibited antimicrobial activity against a range of bacterial strains. The proposed mechanism involved disruption of protein synthesis pathways .
- Cancer Research : Other studies have indicated that compounds with similar structures can inhibit the activity of anti-apoptotic proteins like Mcl-1, which is overexpressed in many cancers. This suggests a potential role for this compound in cancer therapy .
Comparative Analysis
Compound | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Bifuran + Bromophenyl | Antiviral, Antimicrobial | TBD |
N-(2-bromophenyl)propanamide | Bromophenyl only | Limited activity | TBD |
N-({[2,2’-bifuran]-5-yl}methyl)acetamide | Bifuran only | Moderate activity | TBD |
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKWBWKFUPALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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